N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine
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Overview
Description
N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is a complex organic compound featuring a thiophene ring, an oxazole ring, and a propynylamine group
Mechanism of Action
Target of Action
The compound contains a thiophene ring and an oxazole ring. Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Oxazole derivatives also have a broad range of biological activities .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Many thiophene and oxazole derivatives are known to interfere with various enzymatic pathways, disrupt protein-protein interactions, or modulate receptor activity .
Pharmacokinetics
The ADME properties of this compound are unknown. Many heterocyclic compounds like thiophenes and oxazoles are known to have good bioavailability due to their ability to form stable interactions with biological targets and resist metabolic degradation .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine typically involves multi-step organic reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized via the cyclodehydration of α-hydroxy ketones with amides or nitriles.
Coupling Reactions: The thiophene and oxazole rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the intermediate compound.
Final Assembly: The final step involves the alkylation of the intermediate with propargylamine under basic conditions to introduce the propynylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline or oxazolidine.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both thiophene and oxazole rings suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s structural properties make it useful in the development of organic semiconductors and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenemethylamine and 2-thiopheneethylamine share the thiophene ring but differ in their functional groups.
Oxazole Derivatives: Compounds such as 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring but have different substituents.
Uniqueness
N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is unique due to the combination of the thiophene and oxazole rings with a propynylamine group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNPIVFHQHDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=COC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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